molecular formula C6H5ClN4S B1355042 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine CAS No. 54346-19-9

4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine

Cat. No. B1355042
Key on ui cas rn: 54346-19-9
M. Wt: 200.65 g/mol
InChI Key: PDFYLKPBYWPEDQ-UHFFFAOYSA-N
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Patent
US07723336B2

Procedure details

N,N-Dimethylaniline (601 mg, 4.96 mmol) was added to a suspension of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (1.88 g, 10.33 mmol) from 1c in POCl3 (29 mL). The reaction mixture was heated to reflux for 7 hours, and then cooled to room temperature, concentrated in vacuo, and diluted with cold water (110 mL). The resulting solid was collected by vacuum filtration, washed with cold water and hexane, and then air dried to give 1.68 g (81%) of 4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine.
Quantity
601 mg
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.[CH3:10][S:11][C:12]1[NH:17][C:16](=O)[N:15]2[N:19]=[CH:20][CH:21]=[C:14]2[N:13]=1.CCOC1C=CC(N)=CC=1.O=P(Cl)(Cl)[Cl:34]>>[Cl:34][C:16]1[N:15]2[N:19]=[CH:20][CH:21]=[C:14]2[N:13]=[C:12]([S:11][CH3:10])[N:17]=1

Inputs

Step One
Name
Quantity
601 mg
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
1.88 g
Type
reactant
Smiles
CSC1=NC=2N(C(N1)=O)N=CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC=1C=CC(=CC1)N
Name
Quantity
29 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with cold water (110 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold water and hexane
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=2N1N=CC2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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